molecular formula C6H4O4 B138613 2-(Furan-2-yl)-2-oxoacetic acid CAS No. 1467-70-5

2-(Furan-2-yl)-2-oxoacetic acid

Cat. No. B138613
CAS RN: 1467-70-5
M. Wt: 140.09 g/mol
InChI Key: IXVPCJUAKDVYKX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-oxoacetic acid is a furan derivative that is of interest due to its potential applications in pharmaceutical and polymer industries. Furan carboxylic acids, in general, are considered promising biobased building blocks that can be synthesized from 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass .

Synthesis Analysis

The controlled synthesis of furan carboxylic acids can be achieved through a one-pot enzyme cascade system. This system utilizes galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) to convert HMF into 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). The process takes advantage of the catalytic promiscuity of ADHs and the internal recycling of hydrogen peroxide (H2O2), which is a byproduct of the GOase-catalyzed oxidation of HMF. This method results in high yields of the desired products, with more than 95% efficiency .

Molecular Structure Analysis

The molecular structure of furan derivatives can be manipulated to produce various functional groups. For instance, the synthesis of 2-(guanidiniocarbonyl)furans introduces a guanidiniocarbonyl group at the 2-position of the furan ring. This modification significantly affects the acidity of the molecule, making it more acidic (pKa ≈ 5.5) compared to analogous pyrroles. The presence of this functional group also influences the binding properties of the molecule, particularly in anion binding studies .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including enantioselective synthesis and cycloadditions. Enantioselective synthesis of furan-2-yl amines and amino acids involves the reduction of O-benzyl furan-2-yl ketone oximes, with the chirality of the resulting amines controlled by the geometrical isomer of the oxime. Oxidation of the furan ring can then yield amino acids in high yields . Additionally, (4 + 3) cycloadditions between furans and oxazolidinone-substituted oxyallyls demonstrate regioselectivity based on the substituents on the furan ring, with syn regioselectivity for 2-substituted furans and anti regioselectivity for 3-substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)-2-oxoacetic acid and its derivatives are influenced by the functional groups present on the furan ring. The introduction of different substituents can alter properties such as acidity, as seen in the 2-(guanidiniocarbonyl)furans . The reactivity of these compounds can also vary, as demonstrated by the regioselectivities observed in cycloaddition reactions . The synthesis methods employed can lead to high yields and selectivity, which is crucial for the development of furan-based compounds for industrial applications .

Scientific Research Applications

Enantioselective Synthesis

A novel enantioselective synthesis of furan-2-yl amines and amino acids, including those derived from 2-(Furan-2-yl)-2-oxoacetic acid, is achieved through oxazaborolidine-catalyzed reduction. This process controls the chirality of the furan-2-yl amines, offering precise control over the synthesis of chiral compounds (Demir et al., 2003).

Macrocyclic Lactones Formation

The photochemical reaction of furan-2-ylmethyl 2-oxoacetates, related to 2-(Furan-2-yl)-2-oxoacetic acid, leads to the formation of macrocyclic lactones. These lactones are notable for their unique structure including two oxetane-rings, showcasing the potential of furan derivatives in complex molecular synthesis (Arimura et al., 2011).

Biobased Chemical Production

2-(Furan-2-yl)-2-oxoacetic acid plays a role in the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased chemical for polymer production. This process demonstrates the utility of furan derivatives in creating environmentally sustainable materials (Dijkman et al., 2014).

Synthesis of Triazole-Thiol Derivatives

2-(Furan-2-yl)-2-oxoacetic acid is involved in the synthesis of various triazole-thiol derivatives. These compounds, derived from furan-2-carboxylic acid hydrazide, have potential applications in pharmaceuticals and chemical research (Cansiz et al., 2004).

Cascade Reactions for Complex Molecules

Furan derivatives, including 2-(Furan-2-yl)-2-oxoacetic acid, are used in cascade reactions to create complex molecules with diverse functional groups. This showcases the versatility of furan compounds in advanced organic synthesis (Clark et al., 2015).

Palladium-Catalyzed Synthesis

Palladium-catalyzed methods have been developed for synthesizing 2-furan-2-ylacetamides, starting from compounds closely related to 2-(Furan-2-yl)-2-oxoacetic acid. This method highlights the role of transition metal catalysis in furan chemistry (Gabriele et al., 2006).

Safety and Hazards

When handling 2-(Furan-2-yl)-2-oxoacetic acid, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

The future directions in the research of 2-(Furan-2-yl)-2-oxoacetic acid and other furan compounds include the development of new synthesis methods and the exploration of their potential applications . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Mechanism of Action

Target of Action

Furan-containing compounds, a category to which this compound belongs, have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of the compound with its targets would likely result in changes at the molecular level, potentially affecting cellular processes.

Biochemical Pathways

Furan derivatives have been shown to influence a variety of biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects . The specific effects of this compound would likely depend on its interaction with its targets and the resulting changes in cellular processes.

properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVPCJUAKDVYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163454
Record name alpha-Oxofuran-2-acetic acid
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Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-2-oxoacetic acid

CAS RN

1467-70-5
Record name α-Oxo-2-furanacetic acid
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Record name 2-Furylglyoxylic acid
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Record name 2-Furanglyoxylic acid
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Record name alpha-Oxofuran-2-acetic acid
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Record name α-oxofuran-2-acetic acid
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Record name 2-FURYLGLYOXYLIC ACID
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Synthesis routes and methods I

Procedure details

2-Acetylfuran (22 g) in 6N hydrochloric acid (200 ml) at 65° was treated with a solution of sodium nitrite (35 g) in water (100 ml) over 95 minutes. A 1.3M solution of disodium phthalate (230 ml) was added over 5 minutes whilst a solution of sodium nitrite (28 g) in water (70 ml) was being added over 85 minutes. One hour after the end of the addition of the nitrite the solution was cooled and acidified to pH 1.4 with hydrochloric acid and the precipitated phthalic acid filtered off. The solution was next adjusted to pH 3.5 and extracted with methylene chloride (2 × 100 ml) to remove unreacted 2-acetylfuran (1.8 g; 8%), then adjusted to pH 2.8 and extracted with ethyl acetate (4 × 100 ml) to remove furoic acid and phthalic acid (8.6 g) and finally adjusted to pH 0.2 and extracted with ethyl acetate (5 × 100 ml). Evaporation of the ethyl acetate gave 18 g (64.3%) of fur-2-ylglyoxylic acid m.p. 81°-91° C.
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Synthesis routes and methods II

Procedure details

The 24.5 g. of crude 2-furoylcyanide was mixed with 160 ml. concentrated hydrochloric acid at 25° C. with intermittent stirring. The reaction was stored for 24 hours at 25° C. and diluted with 80 ml. of water. The reaction was stirred for 5 minutes and filtered. The filtrate was saturated with sodium chloride and extracted with 5 × 120 ml. of 1:1 ether-ethyl acetate solution. The extracts were combined, dried over anhydrous magnesium sulfate and evaporated at 30° C. (15 mm.) to give a brownish-orange solid. The solid was dissolved in methanol, treated with charcoal and evaporated under reduced pressure (15 mm.) to dryness to yield 17 g. of the acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-2-oxoacetic acid
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Reactant of Route 6
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